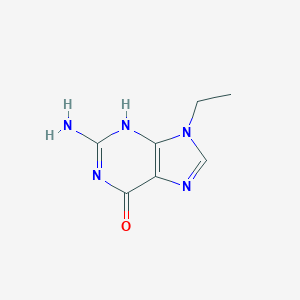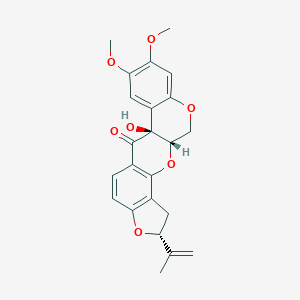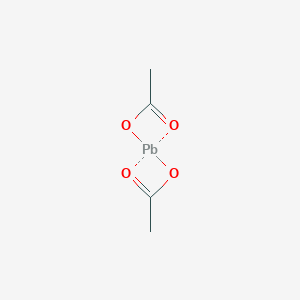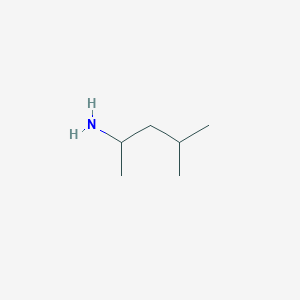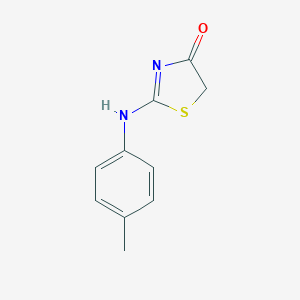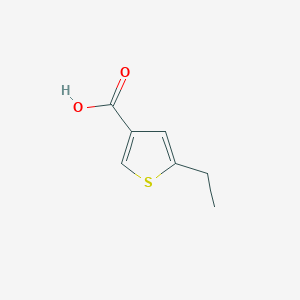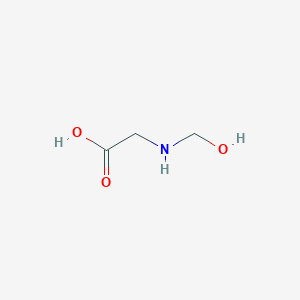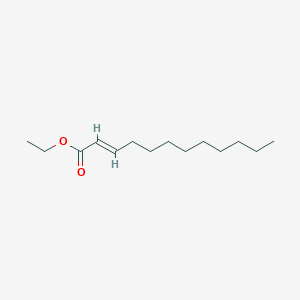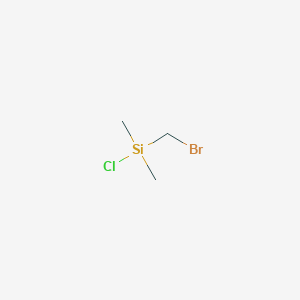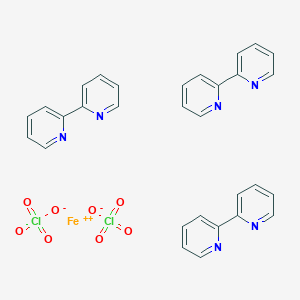![molecular formula C11H12ClN3O B106044 [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17026-15-2](/img/structure/B106044.png)
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea, also known as Cpd 22, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 exerts its therapeutic effects through a variety of mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Efectos Bioquímicos Y Fisiológicos
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators in vitro and in vivo. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 in lab experiments is its relatively low toxicity. However, one limitation of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the activity of MMPs. Further research is needed to fully understand the therapeutic potential of [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 and to develop more effective methods for its administration in experimental settings.
Métodos De Síntesis
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3-methyl-2-butanone, followed by the reaction of the resulting product with guanidine hydrochloride and ammonium acetate. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
Número CAS |
17026-15-2 |
|---|---|
Nombre del producto |
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea |
Fórmula molecular |
C11H12ClN3O |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H12ClN3O/c1-8(14-15-11(13)16)2-3-9-4-6-10(12)7-5-9/h2-7H,1H3,(H3,13,15,16)/b3-2+,14-8- |
Clave InChI |
UBQZSMHZGXEIDH-KBEAGGLJSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C=C/C1=CC=C(C=C1)Cl |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl |
Sinónimos |
4-(p-Chlorophenyl)-3-buten-2-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



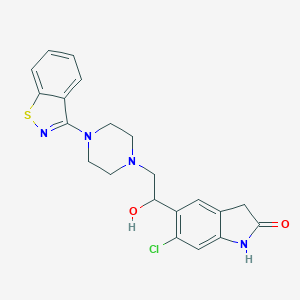
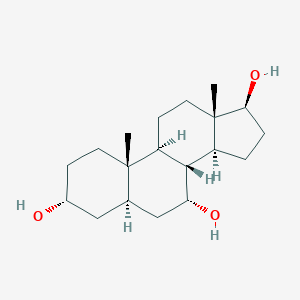
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
